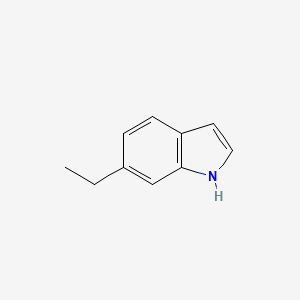

6-ethyl-1H-indole

Übersicht

Beschreibung

6-Ethyl-1H-indole is an indole derivative featuring an ethyl substituent at the 6-position of the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products. Commercial availability () confirms its utility in research, though physicochemical and biological data remain sparse, necessitating inferences from structurally related compounds .

Wirkmechanismus

Target of Action

Indole derivatives, such as 6-ethylindole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities

Pharmacokinetics

Indole derivatives are known to bind with high affinity to multiple receptors, which suggests they may have good bioavailability .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that indole is widely distributed in the natural environment and can be synthesized by various bacteria . As an intercellular signaling molecule, indole regulates numerous aspects of bacterial physiology, including spore formation, plasmid stability, drug resistance, biofilm formation, and virulence .

Biologische Aktivität

6-Ethyl-1H-indole, a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Indole Derivatives

Indoles are a class of compounds known for their structural versatility and biological significance. The indole scaffold is prevalent in many natural products and synthetic drugs, exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Indole derivatives often act as reversible inhibitors of enzymes, which can lead to significant biochemical changes within cells .

- Receptor Binding : They exhibit high affinity for multiple receptors, influencing pathways related to inflammation and cancer progression .

- Cellular Effects : Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

Biological Activities

The following table summarizes the key biological activities associated with this compound and its derivatives:

Case Studies

-

Cytotoxicity in Leukemia Cells :

A study evaluated the cytotoxic effects of various indole derivatives on leukemia cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth in K562 and EoL-1 cells, showcasing its potential as an anticancer agent . -

Anti-inflammatory Effects :

In another investigation, the compound was tested for its ability to modulate inflammatory responses. The results revealed a notable decrease in pro-inflammatory cytokines when treated with this compound, suggesting its utility in inflammatory diseases . -

Antiviral Activity :

Research highlighted the antiviral properties of indole derivatives, including this compound, against Huh-7.5 cells infected with hepatitis C virus (HCV). The compound demonstrated significant inhibition of viral replication .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethyl-1H-indole, and how can reaction yields be optimized?

- Methodology : A common approach involves Sonogashira coupling or alkylation of indole precursors. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can undergo Cu(I)-catalyzed cyclization with alkynes in PEG-400/DMF solvent systems (12–24 hours, room temperature). Yield optimization may involve adjusting catalyst loading (e.g., CuI), solvent polarity, or temperature gradients . Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical. Monitoring via TLC and characterizing intermediates with H/C NMR ensures structural fidelity.

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H NMR for ethyl group signals (δ ~1.2–1.4 ppm for CH, δ ~2.5–2.7 ppm for CH) and indole NH (δ ~8–11 ppm). Confirm via C NMR for sp carbons (C-2/C-3: δ ~120–140 ppm) .

- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to match the molecular ion peak with the theoretical mass.

- Chromatography : Validate purity via HPLC (≥95% area under the curve) or TLC (R consistency).

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). For structure solution, use OLEX2’s graphical interface to integrate SHELXD/SHELXE pipelines. Address twinning or disorder via SHELXL’s TWIN/BASF commands .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electron-rich sites (C-3, C-5). Compare with experimental results (e.g., nitration or halogenation regioselectivity). Validate via F NMR if fluorine substituents are introduced .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodology :

- Data Cross-Validation : Reconcile NMR chemical shifts with SCXRD bond lengths/angles. For example, NH tautomerism in indoles may cause discrepancies.

- Refinement Tweaks : In SHELXL, adjust hydrogen atom positions (HFIX or DFIX commands) or apply restraints for disordered ethyl groups .

- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility impacting crystallographic snapshots.

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodology :

- In Vitro Screening : Test antimicrobial activity via microdilution assays (MIC values against Gram+/Gram– strains). For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or kinase enzymes. Validate via SPR or ITC for binding affinity .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis for collaborative studies?

- Methodology :

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent volume, catalyst recycling).

- Batch vs. Flow Chemistry : Compare yields in batch reactors vs. continuous flow systems for improved heat/mass transfer.

- Reproducibility : Document protocols per FAIR principles; share raw NMR/SCXRD data via repositories like Zenodo .

Q. Methodological Frameworks

Q. How should researchers formulate hypotheses and design controls for studies on this compound’s mechanism of action?

- Methodology :

- Hypothesis : “The ethyl group enhances lipophilicity, improving membrane permeability in bioassays.”

- Controls : Include unsubstituted indole and 6-methyl analogs. Use logP measurements (HPLC) and cell uptake assays (fluorescence tagging).

- Statistical Design : Apply ANOVA to compare bioactivity across derivatives; use p < 0.05 thresholds .

Q. What steps ensure ethical and rigorous reporting of this compound research?

- Methodology :

- Data Transparency : Archive spectra, crystal structures (CCDC), and raw assay data in public repositories.

- Citation Standards : Cite SHELX versions and software tools (e.g., OLEX2 v1.5) per IUCr guidelines .

- Reproducibility : Follow COSHH protocols for synthetic steps and include detailed SI (supplemental information) .

Q. Tables for Reference

Table 1 : Key Spectral Signatures of this compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 1.25 (t, CH3), 2.55 (q, CH2) | |

| C NMR | δ 14.1 (CH3), 28.5 (CH2), 120–140 | |

| HRMS | m/z 159.1045 [M+H] |

Table 2 : Recommended Software for Structural Analysis

| Task | Tool | Application |

|---|---|---|

| Structure Solution | OLEX2 | Integrates SHELXD/SHELXE pipelines |

| Refinement | SHELXL | Handles disorder, H-atom placement |

| Visualization | Mercury | Analyzes packing diagrams, H-bonding |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Indole Derivatives

Structural and Physicochemical Properties

Key differences arise from substituent type, position, and electronic effects. Below is a comparative table of 6-ethyl-1H-indole and select analogues:

*XLogP3: Predicted octanol-water partition coefficient.

Key Observations:

- Lipophilicity : The ethyl group in this compound contributes to higher XLogP3 (~3.8) compared to halogenated (Cl: ~3.0, Br: ~3.2) or polar (methoxy: ~1.5) derivatives, favoring passive diffusion across biological membranes.

- Thermal Stability : Brominated derivatives (e.g., 5-Bromo-1H-indole) exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding .

- Solubility : Methoxy and carboxylic acid groups (e.g., 6-methoxy-1H-indole-2-carboxylic acid) enhance aqueous solubility, making them suitable for polar solvents .

Eigenschaften

IUPAC Name |

6-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAHUZMFMIIFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592866 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-24-6 | |

| Record name | 6-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.